Phe-Arg beta-naphthylamide dihydrochloride
CAS No.: 100929-99-5
VCID: VC0011318
Molecular Formula: C25H32Cl2N6O2
Molecular Weight: 519.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Phe-Arg beta-naphthylamide dihydrochloride, also known as PAβN 2HCl, is an efflux pump inhibitor (EPI) that combats multidrug resistance in Gram-negative bacteria . It functions by acting on the major multidrug resistance efflux transporters . PAβN lowers fluoroquinolone resistance specifically in Pseudomonas aeruginosa . Researchers have used it to evaluate the contribution of efflux pumps to antimicrobial resistance and for minimal inhibitory concentration testing alongside an efflux pump inhibitor . PAβN's ability to permeabilize the outer membrane of Gram-negative bacteria enhances the effectiveness of antibiotics . It is soluble in DMSO (60 mg/mL) and water (12 mg/mL) . Some suppliers also report solubility in methanol (50 mg/mL) . PAβN is available as a white powder with a molecular weight of 519.471 g/mol and the molecular formula C₂₅H₃₂Cl₂N₆O₂ . For storage, it should be kept at 2-8°C, dry, and sealed . In addition to Phe-Arg beta-naphthylamide dihydrochloride, other compounds are being explored as efflux pump inhibitors to combat antimicrobial resistance . All AbMole products, including Phe-Arg beta-naphthylamide dihydrochloride, are strictly intended for research purposes and not for human consumption . |
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CAS No. | 100929-99-5 |
Product Name | Phe-Arg beta-naphthylamide dihydrochloride |
Molecular Formula | C25H32Cl2N6O2 |
Molecular Weight | 519.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride |
Standard InChI | InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 |
Standard InChIKey | MRUMOHLDHMZGMS-IXOXMDGESA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl |
PubChem Compound | 90665180 |
Last Modified | Sep 13 2023 |
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